3-cyclohexyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione
Description
The compound 3-cyclohexyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-cyclopenta[d]pyrimidine-2,4-dione features a bicyclic cyclopenta[d]pyrimidine-2,4-dione core, a scaffold known for diverse pharmacological activities such as spasmolytic, hypoglycemic, and anti-inflammatory effects . Key structural elements include:
- Cyclohexyl substituent at position 3, which enhances lipophilicity and may influence receptor binding .
- 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl group at position 1, introducing a conformationally flexible indole-derived moiety. Indole derivatives are recognized for modulating biological targets like progesterone receptors and kinases .
Properties
IUPAC Name |
3-cyclohexyl-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-21(24-14-13-16-7-4-5-11-19(16)24)15-25-20-12-6-10-18(20)22(28)26(23(25)29)17-8-2-1-3-9-17/h4-5,7,11,17H,1-3,6,8-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCAUSUMCWTKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Cyclopenta[d]pyrimidine-2,4-diones
Substituent Effects on Activity
- Core Modifications: Replacing cyclopenta[d]pyrimidine with thieno- or pyrrolo-pyrimidine alters electronic properties and binding affinity. For example, thieno-pyrimidines exhibit higher logP values (~5.94 vs. ~3.5 for pyrrolo analogs), impacting membrane permeability .
- Position 1 Substituents : The 2-(2,3-dihydroindolyl)-2-oxoethyl group introduces conformational flexibility and hydrogen-bonding capacity, similar to indole-based kinase inhibitors (e.g., CHK2 inhibitors) .
Physicochemical Properties
Key Research Findings and Implications
Antioxidant Potential: The 2-oxoethylindolinyl group in the target compound may mimic the radical-scavenging effects of 7-thio derivatives, warranting in vitro antioxidant assays .
Kinase Inhibition : Structural similarity to indole-based CHK2 inhibitors (e.g., 3-hydroxyisothiazole-carboxamidines) suggests possible kinase-targeted activity .
Synthetic Accessibility : Pd-catalyzed carbonylation (used for cyclohexyl-pyrimidine-diones ) could be adapted for scalable synthesis.
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